molecular formula C15H12ClN3O4S2 B2719433 5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-2-carboxamide CAS No. 302951-99-1

5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-2-carboxamide

Cat. No. B2719433
CAS RN: 302951-99-1
M. Wt: 397.85
InChI Key: MLAFPPOVWZBCJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For instance, a series of new derivatives based on sulfamethoxazole were designed and synthesized . The structures of the new compounds were confirmed based on a comprehensive characterization of spectral data by applied IR and 1H as well as 13C NMR spectroscopy .


Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored . Three distinct forms of a similar compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate .


Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is always imperative to unleash new eco-friendly synthetic strategies . The combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors resulted in subnano-molar in vitro potency .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using IR and 1H as well as 13C NMR spectroscopy .

Scientific Research Applications

Antithrombotic Agent

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Medicinal Chemistry

The unique structure of the compound enables its utilization in the field of medicinal chemistry. It can be used to design and synthesize new drugs with improved efficacy, reduced side effects, and better patient compliance.

Material Science

In material science, the compound can be used to develop new materials with unique properties. Its unique structure can contribute to the formation of materials with specific characteristics, such as high strength, light weight, or resistance to certain environmental conditions.

Drug Discovery

The compound plays a significant role in drug discovery. It can serve as a lead compound in the discovery of new drugs. Researchers can modify its structure to improve its pharmacological activity or reduce its toxicity.

Polymorphism Study

The compound can be used to study polymorphism in molecular crystals . The central carbon in the molecule allows a flexible adaptation that leads to the formation of different polymorphs .

Bioavailability Study

The compound’s good oral bioavailability makes it a suitable candidate for bioavailability studies . These studies can provide valuable information about the absorption, distribution, metabolism, and excretion of the compound .

Future Directions

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . This suggests that future research may focus on further clinical trials and potential applications in the treatment of these diseases.

properties

IUPAC Name

5-chloro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4S2/c1-9-8-14(18-23-9)19-25(21,22)11-4-2-10(3-5-11)17-15(20)12-6-7-13(16)24-12/h2-8H,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAFPPOVWZBCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-2-carboxamide

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